Physicochemical Properties of Purpurin: A Technical Guide
Physicochemical Properties of Purpurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of purpurin (1,2,4-Trihydroxyanthraquinone), a naturally occurring anthraquinone dye.[1][2] Derived from the roots of the madder plant (Rubia tinctorum), purpurin has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates associated workflows and biological pathways to support advanced research and development applications.
Core Physicochemical Data
Purpurin is an orange or red crystalline solid.[6] Its chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈O₅ | [6][7] |
| Molecular Weight | 256.21 g/mol | [6][7] |
| Appearance | Orange-red needles or brown-red powder | [7][8] |
| Melting Point | 253-256 °C[7][9], 259 °C[8], 263 °C[10] | [7][8][9][10] |
| Boiling Point (est.) | 359.45 °C | [7] |
| Density (est.) | 1.659 g/cm³ | [7] |
| pKa | 4.6[1][11], 7.05 ± 0.20 (Predicted)[7][12] | [1][7][11][12] |
| Water Solubility | 6.405 mg/L (at 25 °C)[7][12]; Slightly soluble in hot water[10] | [7][10][12] |
| LogP (est.) | 4.600 | [7][12] |
| Flash Point | 113 °C (closed cup) | [7][9] |
| UV-Vis λmax | In DMSO: 458, 486, 520 nm[13] In Acetone-d₆: 482 nm (max), 456, 516 nm (shoulders)[13] In Phosphate Buffer (basic): 510 nm[11] | [11][13] |
| Fluorescence λmax | In Phosphate Buffer: 545 nm[11] | [11] |
Experimental Protocols
The determination of purpurin's physicochemical properties relies on standard analytical techniques. Detailed below are generalized protocols based on cited methodologies.
Determination of Aqueous Solubility (Shake-Flask Method)
This widely accepted method measures the equilibrium solubility of a compound.[14]
Methodology:
-
Preparation: An excess amount of purpurin powder is added to a sealed vial containing a known volume of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Equilibration: The vial is agitated in a temperature-controlled mechanical shaker (e.g., orbital shaker) at a constant temperature (e.g., 37 ± 1 °C) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14][15]
-
Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid is separated from the saturated solution via centrifugation or filtration with an inert syringe filter (e.g., PTFE) that does not absorb the solute.[14]
-
Quantification: The concentration of purpurin in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A calibration curve generated from standard solutions of known purpurin concentrations is used for accurate quantification.[14]
-
Reporting: Solubility is reported in mg/mL or mol/L at the specified temperature and pH.[14][15]
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which purpurin absorbs light.
Methodology:
-
Sample Preparation: A stock solution of purpurin is prepared in a suitable solvent (e.g., DMSO, acetone, or buffered solution).[11][13] A dilute working solution (e.g., 40 µM in phosphate buffer) is prepared from the stock.[11]
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is blanked using the same solvent as the sample.
-
Data Acquisition: The absorbance spectrum of the purpurin solution is recorded over a specific wavelength range (e.g., 200-700 nm).
-
Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.[11][13] The color of purpurin is pH-dependent, leading to shifts in its absorption spectrum; for instance, under acidic conditions, a hypsochromic (blue) shift is observed compared to basic conditions.[1][11]
¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of purpurin.
Methodology:
-
Sample Preparation: A small amount of purpurin is dissolved in a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in an NMR tube.[11][13]
-
Data Acquisition: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 500 MHz).[13] Standard pulse sequences (e.g., zg30) are used with a sufficient number of scans (e.g., 512) to achieve a good signal-to-noise ratio.[13]
-
Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (ppm), integration, and multiplicity of the peaks are analyzed to confirm the proton environments within the purpurin structure.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the purpurin molecule.
Methodology:
-
Sample Preparation: A small amount of dry purpurin powder is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) disc.[16][17]
-
Data Acquisition: The infrared spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).[18]
-
Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups, such as O-H (hydroxyl) and C=O (carbonyl) stretches, which are key features of the purpurin structure.[1][17]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of purpurin's physicochemical properties.
Biological Signaling Pathway
Purpurin has demonstrated anti-inflammatory effects, notably in the context of arthritis, by modulating key signaling pathways.[3] The diagram below illustrates its inhibitory action on pro-inflammatory signaling.
References
- 1. Spectral Characterization of Purpurin Dye and Its Application in pH Sensing, Cell Imaging and Apoptosis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purpurin [chemeurope.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purpurin anthraquinone | C14H8O5 | CID 6683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PURPURIN CAS#: 81-54-9 [m.chemicalbook.com]
- 8. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 9. プルプリン Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 10. Purpurin - CAMEO [cameo.mfa.org]
- 11. researchgate.net [researchgate.net]
- 12. PURPURIN | 81-54-9 [chemicalbook.com]
- 13. Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00520D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purpurin – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
